2-Hydroxy Atorvastatin-d5 Sodium Salt
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Overview
Description
2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterated form of 2-Hydroxy Atorvastatin, which is an active metabolite of the widely used cholesterol-lowering drug, atorvastatin. This compound is primarily used in scientific research to study lipid metabolism and pharmacokinetic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Atorvastatin-d5 Sodium Salt involves the incorporation of deuterium atoms into the atorvastatin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Atorvastatin-d5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
2-Hydroxy Atorvastatin-d5 Sodium Salt is used extensively in scientific research, including:
Mechanism of Action
2-Hydroxy Atorvastatin-d5 Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein (LDL) from the bloodstream . The molecular targets include the HMG-CoA reductase enzyme and various pathways involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy Atorvastatin: The non-deuterated form of the compound.
Atorvastatin: The parent compound from which 2-Hydroxy Atorvastatin is derived.
Other Statins: Such as simvastatin, lovastatin, and rosuvastatin, which also inhibit HMG-CoA reductase.
Uniqueness
2-Hydroxy Atorvastatin-d5 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C33H33FN2Na2O6 |
---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1 |
InChI Key |
KNVKONHBFPQVPI-LBDKHHEASA-L |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
Origin of Product |
United States |
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